AHR Modulator Patent Inclusion with Explicit Structural Enumeration
CAS 187596-92-5 is explicitly enumerated in US20210220408A1 as an aryl hydrocarbon receptor (AHR) modulator compound of Formula (I) [1]. The patent specifically depicts the N‑methyl‑2‑aminothiazole terminus attached to the 6‑methyl‑thiazolo[3,2-b][1,2,4]triazole core via a direct C–C bond, confirming its inclusion within the claimed AHR‑modulating chemical space. Closely related analogs such as the N‑propyl derivative (CAS 478067-24-2) are not listed in this patent, which focuses exclusively on aryl‑ and heteroaryl‑appended variants to achieve AHR modulation [1].
| Evidence Dimension | Patent-based target annotation (AHR modulation) |
|---|---|
| Target Compound Data | Explicitly claimed as an AHR modulator compound in US20210220408A1 |
| Comparator Or Baseline | N‑propyl analog (CAS 478067-24-2) — not disclosed in this AHR patent |
| Quantified Difference | Binary: target compound is present; comparator is absent from the patent disclosure |
| Conditions | Patent chemical space defined by Formula (I) in US20210220408A1 |
Why This Matters
For researchers exploring AHR‑dependent pathways, this compound offers a defined intellectual property (IP) anchor and structural starting point that the N‑propyl analog does not provide, reducing ambiguity in target engagement studies.
- [1] Boitano A, Cooke M, Goncalves KA, Hoban M. Aryl hydrocarbon receptor antagonists and methods of use. US Patent Application US20210220408A1, 2021. View Source
